molecular formula C10H8N2O3S B2463152 Methyl 4-hydroxy-2-mercaptoquinazoline-7-carboxylate CAS No. 422277-15-4

Methyl 4-hydroxy-2-mercaptoquinazoline-7-carboxylate

Cat. No.: B2463152
CAS No.: 422277-15-4
M. Wt: 236.25
InChI Key: UYUCNRQZWVZMSA-UHFFFAOYSA-N
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Description

Methyl 4-hydroxy-2-mercaptoquinazoline-7-carboxylate is a heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-hydroxy-2-mercaptoquinazoline-7-carboxylate typically involves the reaction of anthranilic acid derivatives with carbon disulfide and methyl chloroformate under basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the quinazoline ring system.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-hydroxy-2-mercaptoquinazoline-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The methyl ester group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to substitute the ester group.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Amide or ester derivatives, depending on the nucleophile used.

Scientific Research Applications

Methyl 4-hydroxy-2-mercaptoquinazoline-7-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anticancer and antimicrobial properties.

Mechanism of Action

The mechanism of action of Methyl 4-hydroxy-2-mercaptoquinazoline-7-carboxylate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. These interactions can inhibit the activity of the target enzyme or receptor, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone derivatives: These compounds share the quinazoline core structure and have similar biological activities.

    Benzoxazinone derivatives: These compounds also contain a fused heterocyclic ring system and are used in similar applications.

Uniqueness

Methyl 4-hydroxy-2-mercaptoquinazoline-7-carboxylate is unique due to the presence of the sulfanylidene group, which can undergo various chemical transformations, making it a versatile intermediate in organic synthesis.

Conclusion

This compound is a compound with significant potential in various scientific fields Its unique chemical structure allows it to undergo diverse chemical reactions, making it a valuable building block in organic synthesis

Properties

IUPAC Name

methyl 4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3S/c1-15-9(14)5-2-3-6-7(4-5)11-10(16)12-8(6)13/h2-4H,1H3,(H2,11,12,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYUCNRQZWVZMSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)NC(=S)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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